2-(Benzimidazole-1-carbonyl)benzoic acid
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Overview
Description
2-(Benzimidazole-1-carbonyl)benzoic acid is a compound that features a benzimidazole ring fused to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole ring is known for its biological activity and is a common scaffold in drug design.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole compounds are known to exert their antitumor activity through versatile mechanisms of action such as dna alkylation, dna binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
Benzimidazole compounds are known to affect various biochemical pathways due to their interaction with different enzymes and protein receptors .
Result of Action
Benzimidazole compounds are known to have a wide range of biological properties .
Action Environment
The synthesis of benzimidazole compounds can be influenced by environmental factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzimidazole-1-carbonyl)benzoic acid typically involves the reaction of 1,2-diaminobenzene with a carboxylic acid derivative. One common method is the Phillips–Ladenburg reaction, where 1,2-diaminobenzene reacts with carboxylic acids under acidic conditions to form the benzimidazole ring .
Industrial Production Methods
In industrial settings, the synthesis of benzimidazole derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microdroplet reactors has also been explored, where reactions are accelerated by orders of magnitude compared to bulk reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Benzimidazole-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitrated or halogenated benzimidazole derivatives.
Scientific Research Applications
2-(Benzimidazole-1-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzimidazole derivatives are known for their potential as anticancer agents.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: Known for its antimicrobial properties and used in the synthesis of pharmaceuticals.
Benzimidazole-2-carboxylic acid: Used in the synthesis of dyes and pigments.
2-Mercaptobenzimidazole: Known for its antioxidant properties and used in the rubber industry.
Uniqueness
2-(Benzimidazole-1-carbonyl)benzoic acid is unique due to its dual functionality, combining the properties of benzimidazole and benzoic acid. This dual functionality allows it to interact with a wider range of molecular targets, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(benzimidazole-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14(10-5-1-2-6-11(10)15(19)20)17-9-16-12-7-3-4-8-13(12)17/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPVVFKNYQXQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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